2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a complex tricyclic core with an 8-oxa-3,5-diaza scaffold, a propyl substituent at position 5, and a sulfanyl-acetamide linkage to a 2,4,6-trimethylphenyl group. The sulfanyl moiety may enhance reactivity or binding affinity, while the acetamide group could influence solubility and pharmacokinetics. Current research on similar compounds emphasizes the importance of molecular descriptors (topological, metric, electronic) in predicting properties , though detailed profiling (e.g., LC/MS, HPTLC) is needed to confirm its behavior.
Properties
IUPAC Name |
2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-5-10-27-23(29)22-21(17-8-6-7-9-18(17)30-22)26-24(27)31-13-19(28)25-20-15(3)11-14(2)12-16(20)4/h6-9,11-12H,5,10,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSAZLJFRLDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the tricyclic core structure. Common synthetic routes may include:
Step 1: Formation of the tricyclic core through cyclization reactions.
Step 2: Introduction of the oxo and propyl groups via oxidation and alkylation reactions.
Step 3: Attachment of the sulfanyl group using thiolation reactions.
Step 4: Coupling with N-(2,4,6-trimethylphenyl)acetamide through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and pH to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound has potential as a drug candidate due to its structural complexity and functional diversity. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide” involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares features with several classes:
Marine-derived tricyclic alkaloids (e.g., Salternamide E): Both have fused heterocyclic cores, but the target compound’s 8-oxa-3,5-diaza system and sulfanyl-acetamide side chain differ from the ester and amide groups in natural alkaloids .
Plant-derived phenylpropenoids (e.g., Populus bud extracts): While lacking aromatic glycerides, the 2,4,6-trimethylphenyl group may mimic hydrophobic interactions seen in plant-derived anti-inflammatory agents .
Synthetic acetamide derivatives : Common in agrochemicals and pharmaceuticals, these often prioritize metabolic stability via alkyl substituents (e.g., propyl group here) .
Key Comparative Data (Hypothetical)
Research Findings and Gaps
- Bioactivity : The compound’s tricyclic core may target enzymes or receptors similarly to Salternamide E, but its synthetic modifications could reduce toxicity compared to natural cytotoxins . Compatibility studies with microbial agents (e.g., Beauveria bassiana) are needed to assess synergistic effects.
- Stability : Unlike essential oils, which require volatility , its acetamide group and aromatic substituents likely enhance thermal stability, favoring industrial applications.
- Electronic Properties : Transition metal-like electronic behavior (seen in TM compounds) is unlikely, but QSAR modeling could predict its reactivity.
Notes on Contradictions and Limitations
Origin vs. Bioactivity : While marine and plant-derived compounds emphasize natural bioactivity , the synthetic nature of the target compound may limit ecological relevance but enhance scalability.
Analytical Challenges : Unlike volatile essential oils , this compound’s size and polarity necessitate advanced techniques (e.g., 2D-HPTLC ) for purity assessment.
Biological Activity
The compound 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 923251-19-8 |
| Molecular Formula | CHNOS |
| Molecular Weight | 379.4 g/mol |
| Structure | Chemical Structure |
Structural Characteristics
The compound features a tricyclic structure with various functional groups, including an oxadiazole and thiadiazole moiety. This unique architecture contributes to its biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.
- Nucleic Acid Interaction : It may interact with DNA or RNA, influencing gene expression and potentially leading to anti-cancer effects.
- Cellular Disruption : By affecting cellular processes, it can induce apoptosis in cancer cells or modulate immune responses.
Pharmacological Effects
Research indicates that derivatives of similar structures exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds with oxadiazole and thiadiazole structures have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, contributing to its therapeutic potential.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research demonstrated that related oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that compounds similar to this one possess activity against resistant strains of Mycobacterium tuberculosis. For instance, a derivative was found to have an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against the H37Rv strain .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
